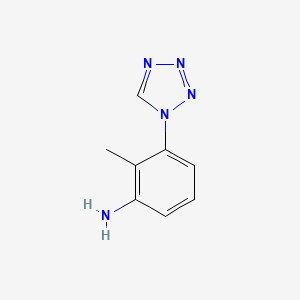
2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Mecanismo De Acción
Target of Action
Tetrazole derivatives are known to play a significant role in medicinal and pharmaceutical applications .
Mode of Action
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .
Biochemical Pathways
Tetrazoles are known to form both aliphatic and aromatic heterocyclic compounds . They can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values .
Result of Action
Tetrazoles are known to form stable metallic compounds and molecular complexes .
Action Environment
It’s known that tetrazoles can decompose and emit toxic nitrogen fumes when exposed to shock, fire, and heat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline typically involves the cycloaddition reaction of an aromatic nitrile with sodium azide. This reaction is catalyzed by various agents such as zinc salts or iodine in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile . The reaction conditions often include moderate temperatures and the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs continuous flow methods. These methods are atom-economical, highly selective, and environmentally benign. They involve the use of metal-free catalysts and sustainable solvents to ensure high efficiency and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, iodine, zinc salts, and various organic solvents like DMF and acetonitrile. Reaction conditions often involve moderate temperatures and the use of catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions include substituted tetrazoles, amine derivatives, and various aromatic compounds with functional groups such as nitro, nitroso, or halogen groups .
Aplicaciones Científicas De Investigación
2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3,4-tetrazole: A simpler tetrazole derivative with similar chemical properties but lacking the additional methyl and aniline groups.
5-substituted tetrazoles: These compounds have various substituents at the 5-position of the tetrazole ring, leading to different chemical and biological properties.
Uniqueness
2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline is unique due to the presence of both a methyl group and an aniline moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to simpler tetrazole derivatives .
Propiedades
IUPAC Name |
2-methyl-3-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-7(9)3-2-4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALSJBQUHRHSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=NN=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2773426.png)

![N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773428.png)
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2773430.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2773435.png)

![N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2773438.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid](/img/structure/B2773439.png)




